Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H28N4O6S2 and its molecular weight is 568.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research in synthetic organic chemistry has led to the development of novel methods for synthesizing heterocyclic compounds, including thieno[3,4-d]pyridazine derivatives. These methods often involve multi-step synthetic pathways that incorporate Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate or related compounds as key intermediates or targets. The synthesis of such compounds is crucial for the exploration of their potential biological activities and their application in drug development processes (Deeb & Bayoumy, 1992).
Antimicrobial and Antitumor Applications
Considerable research has been conducted on the antimicrobial and antitumor properties of thieno[3,4-d]pyridazine derivatives and similar compounds. Studies have shown that certain derivatives exhibit promising activity against various bacterial strains and cancer cell lines, suggesting their potential as antimicrobial agents or anticancer drugs. This line of research is critical for discovering new therapeutic agents capable of addressing resistant strains of bacteria or treating different forms of cancer (Hafez, Alsalamah, & El-Gazzar, 2017).
Development of Anti-inflammatory and Analgesic Agents
Another area of application involves the synthesis and pharmacological investigation of novel compounds based on this compound for their potential anti-inflammatory and analgesic properties. Research in this domain aims at developing new therapeutic agents that can effectively manage pain and inflammation with minimal side effects, contributing to the advancement of pain management and anti-inflammatory therapies (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S2/c1-5-30(6-2)39(35,36)20-14-10-18(11-15-20)24(32)28-25-22-21(16-38-25)23(27(34)37-7-3)29-31(26(22)33)19-12-8-17(4)9-13-19/h8-16H,5-7H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILXJSUAGFTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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